molecular formula C6H12ClNO B14016082 ((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride

((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride

Cat. No.: B14016082
M. Wt: 149.62 g/mol
InChI Key: PHCXFCNYKNKCJG-WLUDYRNVSA-N
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Description

((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride: is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes can vary, but they generally involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: ((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on various biological systems. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.

    Pyrrolopyrazine derivatives: These compounds share some structural similarities but have different functional groups and properties.

Uniqueness: ((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1

InChI Key

PHCXFCNYKNKCJG-WLUDYRNVSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N[C@@H]1CO.Cl

Canonical SMILES

C1C2CC2NC1CO.Cl

Origin of Product

United States

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